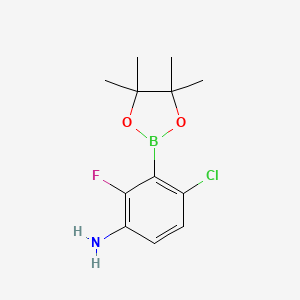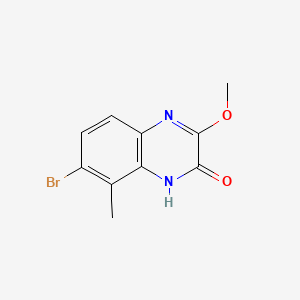
5-Dimethylamino-3-methyl-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dimethylamino-3-methyl-pentanol: is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, which is substituted with a dimethylamino group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylamino-3-methyl-pentanol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of 3-methyl-pentanol with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Dimethylamino-3-methyl-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 5-dimethylamino-3-methyl-pentanone.
Reduction: Formation of 5-dimethylamino-3-methyl-pentane.
Substitution: Formation of 5-dimethylamino-3-methyl-pentyl halides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Dimethylamino-3-methyl-pentanol is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.
Biology: In biological research, this compound can be used as a reagent for studying enzyme-catalyzed reactions involving alcohols. It may also serve as a model compound for investigating the metabolism of similar alcohols in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of specialty chemicals. Its properties make it suitable for use in various formulations and processes.
Wirkmechanismus
The mechanism of action of 5-Dimethylamino-3-methyl-pentanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-pentanol: Lacks the dimethylamino group, resulting in different chemical and biological properties.
5-Dimethylamino-pentanol: Similar structure but without the methyl group, leading to variations in reactivity and applications.
5-Dimethylamino-3-methyl-hexanol: An extended carbon chain, which may affect its solubility and interaction with molecular targets.
Uniqueness: 5-Dimethylamino-3-methyl-pentanol is unique due to the presence of both a dimethylamino group and a methyl group on the pentanol backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
55424-63-0 |
|---|---|
Molekularformel |
C8H19NO |
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
5-(dimethylamino)-3-methylpentan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-8(5-7-10)4-6-9(2)3/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
GZGKPOCYYNKGCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)


![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)


![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)




![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)

